Oct-2-enoic acid
Description
Contextualizing trans-2-Octenoic Acid as a Naturally Occurring Bioactive Molecule
trans-2-Octenoic acid is not merely a synthetic compound but is found throughout the natural world, functioning as a metabolite in various organisms. nih.govchemicalbook.com In humans, it is produced through the microsomal oxidation of aliphatic aldehydes in the liver and has been detected in plasma and urine. hmdb.ca
Its presence extends to a variety of foods. The compound has been identified in fruits like strawberries (Fragaria), cranberries, and plants such as Osyris alba. nih.govhmdb.ca It is also a natural component of beverages like coffee and different types of tea, including black tea. hmdb.cahmdb.ca Furthermore, it is found in mushrooms and various meats, such as beef, mutton, and pork. hmdb.cahmdb.ca In the insect world, it has been identified as a potential pheromone in the male abdominal glands of the cockroach Leucophaea maderae. hmdb.ca
As a bioactive molecule, it is classified as a medium-chain fatty acid, a group of molecules with aliphatic tails containing between four and twelve carbon atoms. hmdb.cahmdb.ca This classification is significant as medium-chain fatty acids are known to be involved in various metabolic pathways. hmdb.ca
Table 1: Natural Sources of trans-2-Octenoic Acid
| Category | Source |
|---|---|
| Human/Animal | Human Plasma and Urine hmdb.ca |
| Animal Metabolite hmdb.cachemicalbook.com | |
| Meats (Beef, Mutton, Pork, etc.) hmdb.ca | |
| Insect Pheromone (Leucophaea maderae) hmdb.ca | |
| Plants/Fungi | Strawberries (Fragaria) nih.govhmdb.ca |
| Cranberries hmdb.ca | |
| Osyris alba nih.gov | |
| Mushrooms hmdb.ca | |
| Beverages | Coffee hmdb.ca |
Overview of Research Trajectories in trans-2-Octenoic Acid Biology and Biochemistry
Research into trans-2-octenoic acid has followed several distinct, yet interconnected, paths, reflecting its versatility. A significant area of investigation has been its role in metabolism. Studies have shown its involvement in fatty acid metabolism and its production in the liver. hmdb.cahmdb.ca Research on the fungus Mucor sp. revealed that the organism metabolizes trans-2-octenoic acid into 3-hydroxyoctanoic acid, highlighting its function as an intermediate in microbial lipid metabolism. smolecule.com
Another important research trajectory focuses on its potential biological activities. Scientists have investigated its antimicrobial properties, with some studies suggesting it may inhibit the growth of certain bacterial strains. smolecule.com Its identification as a potential insect pheromone has also opened up avenues for research in chemical ecology. hmdb.ca
Beyond its natural roles, the unique chemical structure of trans-2-octenoic acid makes it a valuable molecule in synthetic applications. Researchers have explored its use as a building block in the synthesis of novel bioactive compounds and biodegradable polymers. chemimpex.com This has led to investigations into efficient methods for its chemical synthesis, such as palladium-catalyzed olefination reactions. smolecule.comchemimpex.com Its application as a flavoring agent in the food industry also stems from its natural origins and distinct sensory profile. hmdb.cachemimpex.com
Table 2: Summary of Key Research Findings
| Research Area | Key Findings |
|---|---|
| Metabolism | Identified as a human metabolite produced by hepatic microsomal oxidation. hmdb.ca |
| Serves as an intermediate in the lipid metabolism of the fungus Mucor sp.. smolecule.com | |
| Involved in fatty acid metabolic pathways. hmdb.ca | |
| Biological Activity | Investigated for potential antimicrobial effects against various bacteria. smolecule.com |
| Identified as a potential pheromone in the cockroach Leucophaea maderae. hmdb.ca | |
| Chemical Synthesis & Application | Used as an intermediate in the synthesis of bioactive compounds and polymers. chemimpex.com |
| Can be synthesized through methods like palladium-catalyzed olefination. smolecule.com |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| (2E)-oct-2-enoic acid |
| 3-hydroxyoctanoic acid |
Structure
3D Structure
Properties
CAS No. |
1871-67-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
oct-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
CWMPPVPFLSZGCY-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C/C(=O)O |
Canonical SMILES |
CCCCCC=CC(=O)O |
boiling_point |
139.00 to 141.00 °C. @ 13.00 mm Hg |
density |
0.935-0.941 |
melting_point |
5 - 6 °C |
Other CAS No. |
1871-67-6 1470-50-4 |
physical_description |
Liquid Colourless liquid; Buttery, butterscotch aroma |
Pictograms |
Corrosive |
solubility |
slightly Insoluble in water; soluble in oils Soluble (in ethanol) |
Origin of Product |
United States |
Occurrence and Distribution of Trans 2 Octenoic Acid Across Diverse Biological Matrices
Natural Presence in Plant Species
trans-2-Octenoic acid has been reported in several plant species. For instance, it has been detected in Osyris alba and plants of the genus Fragaria (strawberries). nih.govhmdb.ca Additionally, research has identified 2-octenoic acid in Piper betle L. Var. Nigra and mutant varieties of Typhonium flagelliforme (rodent tuber). The presence of this compound in plants suggests a potential role in their defense mechanisms. smolecule.com
Identification in Fungal Metabolomes
The metabolic products of fungi are a rich source of bioactive compounds, and trans-2-octenoic acid has been identified within the metabolome of certain fungal species. Specifically, it has been screened as a key antifungal metabolite produced by Meyerozyma guilliermondii (strain Czk1). The entomopathogenic fungus Conidiobolus coronatus is also known to produce octanoic acid, a related saturated fatty acid. nih.govmdpi.com
Detection in Animal Tissues and Fluids
trans-2-Octenoic acid is a known animal metabolite, having been detected in various tissues and fluids across different animal groups, including mammals and insects. nih.gov
Mammalian Metabolite Profiles
In mammals, trans-2-octenoic acid is a naturally occurring organic acid. targetmol.com It is produced through the hepatic microsomal oxidation of aliphatic aldehydes. hmdb.catargetmol.com This compound has been specifically detected in human urine and plasma. hmdb.catargetmol.com The mitochondrial fatty acid synthesis (mtFASII) pathway is a key process in the production of fatty acids, where trans-2,3-enoyl-ACP is an intermediate that is subsequently reduced to acyl-ACP. plos.org
Insect System Occurrence
trans-2-Octenoic acid has been identified in the context of insect biology, both as an endogenous compound and as an external agent affecting their physiology. It has been investigated for its effects on the insect model Galleria mellonella, where it has been shown to impact the insect's immunocompetent cells and the free fatty acid profiles in its cuticle. researchgate.netnih.govresearchgate.net In these studies, topical application of trans-2-octenoic acid led to its accumulation on the cuticle surface of the larvae. researchgate.netnih.govresearchgate.net Furthermore, 2-octenoic acid has been identified as a potential pheromone excreted by the male abdominal glands of the cockroach Leucophaea maderae. hmdb.ca
| Biological Matrix | Species/System | Finding |
| Plants | Osyris alba, Fragaria | Presence of trans-2-octenoic acid detected. nih.govhmdb.ca |
| Piper betle L. Var. Nigra | 2-Octenoic acid isolated from n-hexane extract. | |
| Typhonium flagelliforme (mutant) | 2-Octenoic acid isolated from ethyl acetate (B1210297) extract. | |
| Fungi | Meyerozyma guilliermondii (Czk1) | trans-2-Octenoic acid identified as a key antifungal metabolite. |
| Animals | ||
| Mammals | Humans | Detected in urine and plasma; produced by hepatic microsomal oxidation. hmdb.catargetmol.com |
| Insects | Galleria mellonella | Accumulates on the cuticle surface after topical application. researchgate.netnih.govresearchgate.net |
| Leucophaea maderae | Identified as a potential pheromone from male abdominal glands. hmdb.ca |
Biosynthetic Pathways and Metabolic Transformations of Trans 2 Octenoic Acid
De Novo Biosynthesis Mechanisms
De novo synthesis refers to the creation of complex molecules from simple precursors. In mammals, trans-2-octenoic acid is recognized as an endogenous metabolite, with its formation linked to fundamental metabolic processes like fatty acid synthesis and oxidation.
trans-2-Octenoic acid and its activated thioester forms, such as trans-2-octenoyl-ACP, are intermediates in fatty acid synthesis (FAS). wiley.comportlandpress.com The type II fatty acid synthase (FAS-II) system, found in bacteria and eukaryotic organelles like mitochondria, involves a cycle of elongation steps. portlandpress.comnih.gov In this cycle, a β-hydroxyacyl-ACP intermediate is dehydrated to form a trans-2-enoyl-ACP. portlandpress.com Specifically, an enzyme like β-hydroxyacyl dehydratase (FabZ) removes a water molecule, creating the trans-2 double bond. portlandpress.com This enoyl-ACP is then reduced by an enoyl-reductase to a saturated acyl-ACP, which is elongated in subsequent rounds. portlandpress.com Therefore, trans-2-octenoyl-ACP is a direct participant in the de novo biosynthesis pathway that builds longer fatty acid chains. wiley.comportlandpress.comfoodb.ca Studies in various microorganisms, including Mycobacterium tuberculosis and Enterococcus faecalis, have utilized trans-2-octenoic acid to prepare the corresponding trans-2-octenoyl-ACP to study the enzymes involved in their unique FAS-II systems. wiley.comnih.govpnas.org
In the human body, trans-2-octenoic acid is naturally produced through the oxidation of aliphatic aldehydes in liver microsomes. targetmol.comhmdb.cacymitquimica.comchemfont.casmallmolecules.com This metabolic process is a key route for the detoxification and conversion of aldehydes. Research has shown that hepatic microsomes can oxidize aliphatic aldehydes with chain lengths from C8 to C11 into their corresponding carboxylic acids, with trans-2-octenoic acid being a product of this activity. hmdb.ca This pathway contributes to the presence of trans-2-octenoic acid in human plasma and urine. hmdb.cachemfont.ca
| Pathway | Organelle/System | Precursor | Key Product |
| Fatty Acid Synthesis (FAS-II) | Mitochondria, Bacteria | Acetyl-CoA, Malonyl-ACP | trans-2-Octenoyl-ACP |
| Aldehyde Oxidation | Liver Microsomes | Aliphatic Aldehydes (C8) | trans-2-Octenoic Acid |
Microbial Biotransformation and Production Routes
Microorganisms, particularly fungi, are capable of extensive biotransformation of trans-2-octenoic acid, leading to a variety of valuable chemical compounds. These pathways are of significant interest for biotechnological applications. smolecule.comgoogle.comgoogle.com
Fungi of the genus Mucor have been extensively studied for their ability to metabolize trans-2-octenoic acid. researchgate.nettandfonline.commedchemexpress.com These microorganisms possess robust enzyme systems that can catalyze hydration, reduction, and phosphorylation reactions, transforming the initial substrate into several different metabolites. researchgate.nettandfonline.com One notable characteristic is the reversible hydration of trans-2-octenoic acid to 3-hydroxyoctanoic acid, showcasing the dynamic metabolic capabilities of these fungi. researchgate.netvulcanchem.com
A primary transformation step in the metabolism of trans-2-octenoic acid by Mucor species is the hydration of the double bond. researchgate.netvulcanchem.com This reaction is catalyzed by the resting cells of the fungus, leading to the formation of 3-hydroxyoctanoic acid (3-HOA). researchgate.nettandfonline.comresearchgate.net This conversion is reversible, indicating a metabolic equilibrium between the unsaturated acid and its hydroxylated counterpart. smolecule.comresearchgate.netvulcanchem.com The ability of Mucor species to perform this hydration has been harnessed for the preparation of various dextrorotatory 3-hydroxyalkanoic acids. researchgate.net
| Mucor Species Metabolite | Metabolic Transformation | Precursor |
| 3-Hydroxyoctanoic acid | Hydration | trans-2-Octenoic acid |
| trans-2-Octenol | Reduction | trans-2-Octenoic acid |
| 1-Octanol | Reduction | trans-2-Octenol |
| 1,3-Octanediol (B1215191) | Reduction/Hydration | trans-2-Octenoic acid |
| Monooctyl phosphate (B84403) | Phosphorylation | 1-Octanol |
Engineered Microbial Systems for Production
The production of trans-2-octenoic acid and other medium-chain fatty acids (MCFAs) in engineered microbial systems presents a promising and more sustainable alternative to traditional chemical synthesis. nih.gov Microorganisms like Escherichia coli and Saccharomyces cerevisiae are frequently chosen as hosts due to their well-understood genetics, rapid growth, and established use in industrial fermentation. researchgate.netnih.gov The core strategy involves the introduction and optimization of biosynthetic pathways that can convert simple carbon sources, such as glucose, into the desired fatty acid products. oup.com
Reverse β-Oxidation Strategies
A key and widely implemented strategy for microbial production of MCFAs, including trans-2-octenoic acid, is the reverse β-oxidation (rBOX) pathway. oup.commdpi.com This synthetic pathway essentially reverses the direction of the natural fatty acid degradation process (β-oxidation) to build up carbon chains. mdpi.comacs.org
The rBOX cycle is a four-step enzymatic process: asm.org
Thiolase condensation: An acyl-CoA C-acyltransferase (thiolase) initiates the cycle by condensing two acetyl-CoA molecules, or an acetyl-CoA with a longer acyl-CoA, to form a 3-ketoacyl-CoA. oup.commdpi.com
Reduction: A 3-hydroxyacyl-CoA dehydrogenase reduces the 3-ketoacyl-CoA to 3-hydroxyacyl-CoA, utilizing NADH as the electron donor. mdpi.com
Dehydration: An enoyl-CoA hydratase (crotonase) removes a water molecule to create a double bond, forming a trans-2-enoyl-CoA intermediate. mdpi.com
Second Reduction: A trans-enoyl-CoA reductase reduces the double bond to form a saturated acyl-CoA, which is two carbons longer than the starting molecule. This elongated acyl-CoA can then re-enter the cycle for further extension. oup.comnih.gov
To specifically produce trans-2-unsaturated fatty acids like trans-2-octenoic acid, the final reduction step catalyzed by trans-enoyl-CoA reductase is bypassed or the activity of the enzyme is attenuated. google.com Instead, a thioesterase is used to cleave the trans-2-enoyl-CoA intermediate, releasing the free fatty acid. asm.orggoogle.com
Researchers have successfully engineered Saccharomyces cerevisiae with novel variants of the rBOX pathway. nih.gov By testing different enzymes for each step, significant improvements in product titers have been achieved. For instance, using PaaH1 as the 3-hydroxyacyl-CoA dehydrogenase and Crt2 or Ech as the enoyl-CoA hydratase was critical for octanoic acid production. nih.gov In these engineered strains, Ter from Treponema denticola was identified as the preferred trans-enoyl-CoA reductase for producing saturated MCFAs, but its exclusion or modification is key for producing unsaturated variants. nih.gov
One of the challenges in engineering the rBOX pathway is ensuring a sufficient supply of the reducing equivalent, NADH. nih.gov A successful strategy in S. cerevisiae involved knocking out the glycerolphosphate dehydrogenase GPD2, which redirected metabolic flux towards NADH production, significantly boosting the yields of butyric and hexanoic acid. nih.govnih.gov
| Enzyme | EC Number | Function in rBOX Pathway | Example Source Organism/Gene | Reference |
|---|---|---|---|---|
| Acyl-CoA C-acyltransferase (Thiolase) | 2.3.1.16 / 2.3.1.9 | Condensation of acetyl-CoA and acyl-CoA | BktB | nih.govmdpi.com |
| 3-hydroxyacyl-CoA dehydrogenase | 1.1.1.157 / 1.1.1.35 | Reduction of 3-ketoacyl-CoA | PaaH1 | mdpi.comnih.gov |
| Enoyl-CoA hydratase (Crotonase) | 4.2.1.17 / 4.2.1.55 | Dehydration of 3-hydroxyacyl-CoA | Crt2, Ech | mdpi.comnih.gov |
| trans-Enoyl-CoA reductase | 1.3.1.44 | Reduction of trans-2-enoyl-CoA (for saturated FAs) | Ter (from Treponema denticola) | nih.gov |
| Thioesterase | 3.1.2.20 | Cleavage of acyl-CoA to release free fatty acid | TesBF, TesBT | nih.govasm.org |
Fermentation Process Optimization
Optimizing the fermentation conditions is crucial for maximizing the yield and productivity of trans-2-octenoic acid from engineered microbial systems. mdpi.com Key parameters that are often fine-tuned include culture medium composition, temperature, pH, inducer concentration, and substrate feeding strategies. mdpi.compreprints.org
In a study focused on producing trans-2-decenoic acid using engineered E. coli, several factors were optimized. mdpi.com The optimal conditions included a seed culture time of 20 hours, a culture temperature of 37°C for growth followed by an induction temperature of 30°C for production, and a specific inoculum amount. mdpi.compreprints.org The addition of specific metal ions, like MnCl₂, was also found to influence production. mdpi.com
A Box-Behnken design, a statistical method for response surface methodology, was used to fine-tune the concentrations of the substrate, inducer, and MnCl₂. mdpi.com This optimization led to a significant increase in the production of trans-2-decenoic acid, from 0.940 g/L before optimization to 1.982 g/L after. preprints.org
For octanoic acid production in S. cerevisiae, the composition of the fermentation medium played a critical role. nih.gov Shifting from a synthetic medium to a rich YPD (Yeast Extract-Peptone-Dextrose) medium with increased buffering capacity led to substantially higher titers. researchgate.netnih.gov For example, octanoic acid production in one engineered strain increased by 50% when fermented in YPD with 20 mM phosphate buffer compared to the synthetic medium. nih.gov Further increasing the buffer concentration to 100 mM resulted in the highest reported titers of octanoic acid in yeast via the rBOX pathway, reaching nearly 60 mg/L. nih.gov This highlights the importance of maintaining a stable pH, as the accumulation of acidic products can inhibit cell growth and enzyme activity.
| Parameter | Organism | Optimized Value/Condition | Impact on Production | Reference |
|---|---|---|---|---|
| Induction Temperature | E. coli | 30 °C | Increased titer of trans-2-decenoic acid | mdpi.com |
| Inducer Concentration | E. coli | 5.6 g/L | Increased titer of trans-2-decenoic acid | mdpi.com |
| MnCl₂ Concentration | E. coli | 0.10 - 0.11 mM | Enhanced production of trans-2-decenoic acid | mdpi.compreprints.org |
| Medium Composition | S. cerevisiae | YPD with 100 mM phosphate buffer | Increased octanoic acid titer to ~60 mg/L | nih.gov |
| Fermentation Time | S. cerevisiae | 50 hours | Peak production of butyric, hexanoic, and octanoic acids | nih.gov |
Degradative Pathways and Biological Fate
The biological degradation of trans-2-octenoic acid has been investigated in various organisms, particularly fungi. The metabolic pathways involved often lead to the formation of several hydroxylated and reduced compounds.
In a study using a Mucor species, the metabolism of trans-2-octenoic acid (2-OEA) in a phosphate buffer solution resulted in the production of 3-hydroxyoctanoic acid (3-HOA), monooctyl phosphate (OLP), 1-octanol, and 1,3-octanediol. tandfonline.com The initial conversion of 2-OEA to 3-HOA was found to be a reversible hydration reaction. tandfonline.comvulcanchem.com The primary metabolic route, however, proceeded through the reduction of the carboxylic acid group, following the pathway: trans-2-octenol → 1-octenol → monooctyl phosphate. tandfonline.com
Further studies using unspecific peroxygenases (UPOs) have shed light on the enzymatic transformations of trans-2-octenoic acid. mdpi.com Different UPOs exhibit distinct regioselectivity. For example, AaeUPO from Agrocybe aegerita preferentially hydroxylates at the C2 position, while CglUPO from Coprinellus-like sp. favors the C4 position. mdpi.com The enzyme MroUPO from Marasmius rotula can hydroxylate at multiple positions (C2, C3, and C4) and can also lead to "overoxidation," forming keto products. mdpi.com
The biological fate of trans-2-octenoic acid can also be influenced by its interaction with cellular components. In the insect model Galleria mellonella, topically applied trans-2-octenoic acid was found to accumulate on the cuticle surface and also penetrate it, leading to cytotoxic effects on immunocompetent cells (hemocytes). researchgate.net This suggests that the compound can interact with and disrupt biological membranes and cellular processes. researchgate.net
Biological Functions and Mechanistic Investigations of Trans 2 Octenoic Acid
Role in Microbial Interactions and Antimicrobial Activities
trans-2-Octenoic acid has demonstrated notable antimicrobial properties, inhibiting the growth of various bacteria and fungi. smolecule.com These activities are critical in the context of microbial competition and have potential applications in various fields.
Inhibition of Bacterial Growth (e.g., Staphylococcus aureus, Escherichia coli)
Studies have indicated that trans-2-octenoic acid can impede the growth of both Gram-positive and Gram-negative bacteria. smolecule.com Research has specifically highlighted its inhibitory effects against common pathogens like Staphylococcus aureus and Escherichia coli. smolecule.commdpi.com While the precise mechanisms are still under investigation, it is suggested that the lipophilic nature of the fatty acid allows it to interact with and disrupt the bacterial cell membrane, leading to cell death. nih.gov This disruption can alter membrane fluidity and permeability, interfering with essential cellular processes. frontiersin.org
For instance, octanoic acid, a related saturated fatty acid, has been shown to have broad-spectrum microbicidal activity against major mastitis-causing pathogens, including S. aureus and E. coli. nih.gov It is believed to work by disrupting the cell membrane and impairing metabolism. nih.gov The introduction of a double bond in trans-2-octenoic acid may influence its efficacy and specific interactions with bacterial membranes.
Table 1: Investigated Antimicrobial Activity of trans-2-Octenoic Acid and Related Compounds against Bacteria
| Compound | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| trans-2-Octenoic acid | Staphylococcus aureus | Inhibitory effects | smolecule.com |
| trans-2-Octenoic acid | Escherichia coli | Inhibitory effects | smolecule.com |
| Octanoic acid | Staphylococcus aureus | Antibacterial activity, disrupts cell membrane | nih.gov |
| Octanoic acid | Escherichia coli | Antibacterial activity, disrupts cell membrane | nih.gov |
Antifungal Efficacy
Beyond its antibacterial properties, trans-2-octenoic acid has also been recognized for its antifungal capabilities. smolecule.com Metabolites from Bacillus subtilis Czk1, including trans-2-octenoic acid, have demonstrated significant antifungal activity against the plant pathogen Pyrrhoderma noxium, the causative agent of brown rot disease. repec.org The median effective concentration (EC50) of trans-2-octenoic acid against this fungus was determined to be 0.9075 mg/mL. repec.org The mechanism of action is thought to involve the disruption of the internal structure of the fungal mycelium, which hinders its growth. repec.org This suggests that trans-2-octenoic acid can interfere with fungal cellular integrity, leading to growth inhibition.
Contributions to Plant Defense Mechanisms
Plants employ a sophisticated array of chemical defenses to ward off pathogens. Recent evidence suggests that trans-2-octenoic acid may be a component of this defensive arsenal. smolecule.com
Induction in Response to Pathogen Attack
Research indicates that the production of trans-2-octenoic acid can be induced in plants when they are under attack from pathogens. smolecule.com This induction is part of a broader defense response that includes the synthesis of various antimicrobial compounds. For example, the application of hexanoic acid, a shorter-chain fatty acid, has been shown to protect tomato plants against the necrotrophic fungus Botrytis cinerea by priming their defense responses. researchgate.net This priming mechanism allows for a more rapid and robust defense upon subsequent pathogen challenge. While the specific signaling pathways involving trans-2-octenoic acid are still being elucidated, its induction during pathogen attack points to its role in plant resistance. smolecule.com
Modulation of Insect Physiology and Immunity
The interactions between chemical compounds and insect physiology are complex and multifaceted. trans-2-Octenoic acid has been shown to significantly impact the immune system of insects, particularly affecting their immunocompetent cells. researchgate.netnih.govresearchgate.net
Impact on Immunocompetent Cells
Studies using the insect model Galleria mellonella have revealed that topical application of trans-2-octenoic acid leads to the death of immunocompetent cells, known as hemocytes. researchgate.netnih.govresearchgate.net This cytotoxic effect was observed both in vivo and in vitro. researchgate.netnih.gov Further investigation using fluorescence microscopy and spectrofluorimetric measurements indicated that the cell death occurs via apoptosis, a programmed cell death pathway. researchgate.netresearchgate.net This process involves the activation of caspases and an increase in reactive oxygen/nitrogen species, leading to cellular damage. researchgate.netresearchgate.net
The impact on hemocytes is a critical aspect of the compound's insecticidal activity. Hemocytes are central to the insect immune response, involved in processes such as phagocytosis, encapsulation, and the production of antimicrobial peptides. nih.gov By inducing apoptosis in these cells, trans-2-octenoic acid effectively compromises the insect's ability to defend itself against pathogens and other stressors.
Table 2: Effects of trans-2-Octenoic Acid on Galleria mellonella Immunity
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Immunocompetent Cells (Hemocytes) | Death of cells via apoptosis | Compromised cellular immunity | researchgate.netnih.govresearchgate.net |
| Caspase Activation | Increased | Initiation of apoptotic cascade | researchgate.netresearchgate.net |
| Reactive Oxygen/Nitrogen Species | Increased levels | Oxidative stress and cellular damage | researchgate.netresearchgate.net |
Alterations in Cuticular Free Fatty Acid Profiles
Research on the insect model Galleria mellonella reveals that topical application of trans-2-octenoic acid significantly alters the free fatty acid (FFA) profile of the insect's cuticle. nih.govresearchgate.net The cuticle serves as a crucial protective barrier, and its lipid composition is vital for preventing desiccation and defending against pathogens. scienceopen.com
In G. mellonella larvae, treatment with trans-2-octenoic acid led to a dramatic increase in the concentration of specific cuticular FFAs. nih.govresearchgate.net Notably, the compound itself, trans-2-octenoic acid (C8:1), was found to accumulate significantly on the cuticular surface of the larvae. nih.govresearchgate.net In contrast, adult insects showed lower concentrations of cuticular C8:1 after treatment, which may suggest that the compound penetrates the adult cuticle more effectively than the larval cuticle. nih.govresearchgate.net
The most significant changes observed in the cuticular FFA profile of treated larvae are detailed below.
| Fatty Acid | Change in Concentration |
| C16:1 (Palmitoleic acid) | 1608 times higher |
| C6:0 (Caproic acid) | 245 times higher |
| C15:0 (Pentadecanoic acid) | 110 times higher |
| Data derived from studies on G. mellonella larvae. nih.govresearchgate.netresearchgate.net |
These profound alterations to the cuticular lipid layer represent a significant disruption of the insect's primary defense system. nih.gov
Cytotoxicity Against Insect Cell Lines
Trans-2-octenoic acid has demonstrated notable cytotoxic effects on various insect cells, indicating its potential as an insecticide. nih.govresearchgate.net Studies have shown that the compound is effective against both established insect cell lines and primary cells isolated directly from insects. nih.govresearchgate.net
Specifically, research has confirmed the cytotoxicity of trans-2-octenoic acid against:
Sf9 cell line: This is a well-established cell line derived from the pupal ovarian tissue of the fall armyworm, Spodoptera frugiperda, and is commonly used in toxicology research. nih.govmdpi.com Trans-2-octenoic acid application showed considerable cytotoxicity to these cells. nih.govresearchgate.net
Galleria mellonella hemocytes: Hemocytes are the primary immune cells in the insect hemolymph, equivalent to the blood of vertebrates. Trans-2-octenoic acid was found to be cytotoxic to these immunocompetent cells in both in vivo (within the living insect) and in vitro (in a lab setting) treatments. nih.govresearchgate.net
The death of these immunocompetent cells is induced through the apoptosis pathway, which involves the activation of caspases and an increase in reactive oxygen/nitrogen species. researchgate.netresearchgate.net This damage to the cellular components of the insect immune system is a key part of its insecticidal effect. researchgate.net
Signaling Roles in Metabolic Regulation
Trans-2-octenoic acid is recognized as a medium-chain fatty acid involved in various metabolic processes. chemfont.ca Beyond its role as an energy source, it functions as a signaling molecule that can influence metabolic pathways, particularly those related to lipid metabolism. nih.govfrontiersin.org
Involvement in Lipid Metabolism
As a fatty acid, trans-2-octenoic acid is a natural participant in lipid metabolic pathways. chemfont.ca It is involved in fatty acid biosynthesis and can serve as a signaling molecule within the cell, primarily located in the membrane. chemfont.canih.gov Its ability to act as a ligand for various receptors allows it to modulate enzymatic activities and gene expression related to lipid homeostasis. frontiersin.org
Gut-Liver Axis Crosstalk and Lipogenesis Regulation in Animal Models
Emerging research highlights the role of gut microbiota metabolites in regulating host metabolism through the gut-liver axis. researchgate.netnih.govmdpi.com In this context, trans-2-octenoic acid has been identified as a potential signaling molecule that facilitates communication between the gut and the liver. nih.govresearchgate.net
In a chicken animal model, studies combining metabolomics and transcriptomics have shown that trans-2-octenoic acid, along with other metabolites like alpha-linolenic acid, bovinic acid, and linoleic acid, may be transported from the gut to the liver. nih.govresearchgate.net Once in the liver, these molecules are believed to contribute to the regulation of lipogenesis (the metabolic process of fat synthesis). nih.govresearchgate.net This crosstalk is crucial for understanding how diet and gut health influence hepatic lipid metabolism. nih.govfrontiersin.org
Influence on Gene Expression (e.g., ACSS2, PCSK9, CYP2C18)
The signaling function of trans-2-octenoic acid in the gut-liver axis is demonstrated by its influence on the expression of specific genes in the liver that are critical to lipid metabolism. nih.gov Correlation analyses in chicken models revealed that higher levels of trans-2-octenoic acid were significantly and positively correlated with the upregulation of several key genes involved in lipogenesis. nih.govresearchgate.net
These genes play pivotal roles in fat synthesis and metabolism: nih.gov
ACSS2 (Acyl-CoA Synthetase Short-chain family member 2): This gene encodes an enzyme essential for producing acetyl-CoA, a fundamental building block for lipogenesis. nih.gov
PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9): Known for its role in cholesterol homeostasis. nih.gov
CYP2C18 (Cytochrome P450 family 2 subfamily C member 18): This gene is highly expressed in the liver and is implicated in hepatic lipogenesis. nih.govresearchgate.net
The increased expression of these genes, potentially driven by signals like trans-2-octenoic acid from the gut, is thought to promote fat deposition in the liver. nih.govresearchgate.net
| Gene | Proposed Influence of trans-2-Octenoic acid | Function in Lipid Metabolism |
| ACSS2 | Upregulation nih.govresearchgate.net | Produces acetyl-CoA for lipogenesis nih.gov |
| PCSK9 | Upregulation nih.govresearchgate.net | Involved in cholesterol homeostasis nih.gov |
| CYP2C18 | Upregulation nih.govresearchgate.net | Implicated in hepatic lipogenesis nih.govresearchgate.net |
| Data derived from correlation studies in a chicken model. nih.govresearchgate.net |
Molecular Interactions and Cellular Pathways Involving Trans 2 Octenoic Acid
Enzyme-Substrate Relationships and Biocatalysis
trans-2-Octenoic acid serves as a substrate for a variety of enzymes, particularly unspecific peroxygenases (UPOs). These biocatalysts are capable of oxidizing unsaturated fatty acids. Studies have shown that the conversion rates and product profiles are highly dependent on the specific UPO used. For instance, CglUPO has been identified as a particularly effective enzyme for the conversion of trans-2-octenoic acid. mdpi.com
In reactions with various UPOs, trans-2-octenoic acid can be converted into different hydroxylated products. mdpi.com The position of hydroxylation often varies depending on the enzyme, leading to a diverse range of oxidized products. mdpi.com Some UPOs, however, are inactivated by trans-2-octenoic acid, while they remain active with other similar substrates like trans-2-nonenoic acid. mdpi.comresearchgate.net This suggests that the specific chain length and structure of the fatty acid are crucial for enzyme binding and catalytic activity. researchgate.net
The reverse β-oxidation (rBOX) pathway, a synthetic metabolic route for chemical production, can also utilize intermediates derived from fatty acids. oup.com While direct utilization of trans-2-octenoic acid in this pathway is part of ongoing research, the principles of the rBOX cycle, which elongates acyl-CoA molecules, are relevant to the metabolism of such fatty acids. oup.com
In some biosynthetic pathways, enzymes exhibit specificity for saturated versus unsaturated acyl-ACP thioesters. For example, the ketosynthase NocG was found to be unable to use 2-octenoyl-ACP as a substrate, indicating a preference for saturated fatty acid precursors in that specific reaction. chemrxiv.org
Table 1: Biocatalytic Conversion of trans-2-Octenoic Acid by Unspecific Peroxygenases (UPOs) This table is based on data from a study on the conversion of unsaturated fatty acids by various UPOs and is for illustrative purposes.
| Enzyme | Substrate | Key Finding |
| CglUPO | trans-2-Octenoic acid | Demonstrated effective conversion rates. mdpi.com |
| Various UPOs | trans-2-Octenoic acid | Produced a variety of hydroxylated products. mdpi.com |
| CeuMQ V, rCab II, CabMQ II, CglUPO | trans-2-Octenoic acid | Inactivated by this substrate under certain conditions. mdpi.comresearchgate.net |
Receptor Binding and Signal Transduction
Free fatty acids (FFAs) are now recognized as signaling molecules that can bind to specific receptors, thereby initiating intracellular signaling cascades. frontiersin.org While direct binding studies specifically detailing the interaction of trans-2-octenoic acid with receptors are not extensively documented in the provided context, the general mechanisms of FFA signaling are well-established.
G protein-coupled receptors (GPCRs), such as the Free Fatty Acid Receptors (FFARs), are key players in mediating the effects of FFAs. frontiersin.org The binding of a fatty acid to its receptor can trigger various downstream pathways, including the mobilization of intracellular calcium and the modulation of cyclic AMP (cAMP) levels. frontiersin.org Olfactory receptors, another class of GPCRs, are activated by a vast array of odorant molecules, including fatty acids, leading to the perception of smell. nih.gov The activation of these receptors involves conformational changes upon ligand binding, which then initiates a signal transduction cascade. nih.gov
Phytohormones like jasmonic acid, a lipid-derived signaling molecule, also utilize receptor-mediated pathways. mdpi.com The binding of jasmonic acid to its receptor complex leads to the degradation of repressor proteins and the activation of transcription factors that regulate gene expression in response to stress and developmental cues. mdpi.com Although distinct from trans-2-octenoic acid, the principles of lipid-based signaling through receptor binding and subsequent transcriptional regulation are analogous.
Membrane-Associated Effects and Cellular Robustness
Modulation of Membrane Fluidity and Integrity
The composition of fatty acids within cellular membranes is a critical determinant of their fluidity and integrity. nih.gov Unsaturated fatty acids, like trans-2-octenoic acid, can influence these properties. Increased levels of unsaturated fatty acids generally lead to an increase in membrane fluidity. thegoodscentscompany.com However, the specific effects can be complex and depend on the organism and environmental conditions.
In some bacteria, the conversion of cis-unsaturated fatty acids to their trans-isomers is a mechanism to decrease membrane fluidity and adapt to stress. researchgate.net While trans-2-octenoic acid is an unsaturated fatty acid, its impact on membrane fluidity is contextual. Studies on Escherichia coli have shown that decreased membrane fluidity is associated with increased tolerance and production of octanoic acid. nih.gov This suggests that cells actively remodel their membrane composition to counteract the potentially disruptive effects of certain fatty acids. nih.gov Artificial polymeric membranes have also been developed to mimic and control properties like fluidity and permeability, highlighting the importance of these characteristics for cellular function. rsc.org
Impact on Cellular Permeability and Transport
Changes in membrane fluidity directly affect its permeability and the function of membrane-embedded transport proteins. An increase in fluidity can lead to increased permeability, which can be detrimental if not properly regulated. rsc.org trans-2-Octenoic acid, when formulated as part of an ionic liquid, has been shown to act as a transdermal penetrant, facilitating the transport of other molecules across the skin. researchgate.net The efficacy of this transport is dependent on the concentration and interaction with other components like water, which influences the formation of structures such as microemulsions. researchgate.net
In microorganisms, the presence of organic acids can impact membrane-associated transport processes. oup.com For instance, the uptake of glucose can be affected by the presence of weak organic acids. oup.com The ability of cells to maintain their internal pH and ion gradients is crucial for survival, and these processes are intrinsically linked to membrane permeability and the function of transport systems. researchgate.net
Table 2: Effects of Fatty Acids on Membrane Properties This table summarizes general findings on how fatty acids can influence cellular membranes.
| Property | Effect of Unsaturated Fatty Acids | Example Context |
| Fluidity | Generally increases fluidity. thegoodscentscompany.com | Can be modulated by cis-trans isomerization to adapt to stress. researchgate.net |
| Integrity | Can be compromised by high concentrations of certain fatty acids. nih.gov | Cells may alter lipid composition to maintain integrity. nih.gov |
| Permeability | Can be increased with higher fluidity. rsc.org | Formulations with trans-2-octenoic acid can enhance transport. researchgate.net |
Gene Regulation and Transcriptional Responses
The cellular response to fatty acids often involves significant changes in gene expression. These transcriptional responses are orchestrated by a network of regulatory proteins and signaling pathways. embopress.org In yeast, for instance, the presence of oleate, another unsaturated fatty acid, induces a complex transcriptional program involving multiple transcription factors. embopress.org
Weak organic acids can elicit both generic and specific transcriptional responses in microorganisms. oup.com While some genes are universally regulated in response to different acids, many transcriptional changes are unique to the specific acid, indicating distinct cellular impacts and signaling pathways. oup.com For example, in Saccharomyces cerevisiae, lipophilic acids like benzoic and octanoic acid can trigger different transcriptional responses compared to less lipophilic acids. oup.com
The regulation of genes involved in fatty acid metabolism is a key aspect of this response. Transcription factors play a crucial role in sensing the presence of fatty acids or their metabolites and modulating the expression of genes involved in their breakdown or synthesis. embopress.orgkhanacademy.org The combination of different signals can lead to additive or multiplicative effects on gene transcription, highlighting the complexity of gene regulatory networks. elifesciences.org This combinatorial control allows cells to fine-tune their responses to complex environmental changes. embopress.org
Advanced Research Methodologies and Approaches for Studying Trans 2 Octenoic Acid
Omics-Based Investigations
Omics technologies provide a holistic view of the molecular landscape, enabling researchers to study the comprehensive set of molecules within a biological system. These high-throughput methods are instrumental in generating hypotheses and uncovering the broader biological context of trans-2-octenoic acid.
Metabolomic Profiling
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. As an animal metabolite itself, trans-2-octenoic acid is studied as part of the broader metabolome to understand its metabolic fate and its influence on other pathways. hmdb.ca
Research Findings: Metabolomic profiling is essential for tracking how medium-chain fatty acids (MCFAs) are assimilated and transformed by cells. In studies using liver cell lines like AML12, techniques such as metabolic profiling and dynamic metabolome analysis with ¹³C-labeling are employed. acs.org These methods allow researchers to follow the kinetics of how MCFAs like octanoic acid, a saturated analogue of trans-2-octenoic acid, are metabolized. acs.org Such studies have revealed that the metabolic assimilation of MCFAs can differ significantly based on their carbon chain length. acs.org
Gas chromatography-mass spectrometry (GC-MS) is a key technology for the precise quantification of fatty acids in various biological samples, including plasma, tissues, and cultured cells. creative-proteomics.com This technique allows for the accurate detection of over 40 different fatty acid species with high sensitivity. creative-proteomics.com Profiling these molecules helps scientists understand the metabolic state of a sample and can reveal how different fats influence energy pathways. creative-proteomics.com This is particularly relevant for MCFAs, which are known to be rapidly metabolized for energy and can even cross the blood-brain barrier, making them a target for research in neurodegenerative diseases. creative-proteomics.comyoutube.com
Transcriptomic Analysis
Transcriptomics involves the study of the transcriptome—the complete set of RNA transcripts produced by an organism's genome under specific conditions. This methodology reveals how the presence of a compound like trans-2-octenoic acid or its saturated counterpart, octanoic acid, affects gene expression.
Research Findings: Transcriptomic studies have been conducted to understand the cellular response to octanoic acid. In one such study involving the yeast Saccharomyces cerevisiae, RNA-Seq analysis was performed at different phases of octanoic acid production. The analysis identified a limited number of differentially expressed genes, suggesting a targeted cellular response. creative-proteomics.com A key finding was the identification of the gene RPL40B; its overexpression led to a 40% increase in octanoic acid titers, indicating its previously unknown role in fatty acid biosynthesis or tolerance. creative-proteomics.com
Earlier microarray analyses on yeast exposed to external octanoic acid identified that it caused oxidative stress and disrupted the plasma membrane, leading to increased leakage. creative-proteomics.com These studies found that 75 to 136 genes were differentially regulated in response to octanoic acid exposure. creative-proteomics.com In more complex systems, such as anaerobic microbiomes used for biomanufacturing, metatranscriptomic analysis helps to characterize the metabolic network. Such research has predicted that organisms like Lactobacillus and Coriobacteriaceae are responsible for breaking down carbohydrates into lactate (B86563) and acetate (B1210297), which are then converted to MCFAs by other bacteria. glbrc.org
In Vitro Cellular and Biochemical Assays
In vitro assays are essential for dissecting the specific molecular interactions and cellular effects of trans-2-octenoic acid in a controlled laboratory environment. These assays can range from testing the compound's effect on specific enzymes to observing its impact on whole cells.
Research Findings: While direct studies on trans-2-octenoic acid are limited, research on structurally related fatty acid derivatives provides insight into the types of assays used. For example, a synthetic derivative, (7E)-8-(2-naphthyl)-5,6-trans-5,6-methano-7-octenoic acid, was studied for its effects on arachidonic acid metabolism in various cultured cells. nih.gov These in vitro experiments revealed that the compound stimulated the biosynthesis of prostaglandins, particularly prostacyclin, in cultured vascular cells and gastric mucosal epithelial cells. nih.gov Furthermore, it was shown to inhibit the formation of lipoxygenase products in mastocytoma cells. nih.gov
In another study, a related fatty acid, 10-oxo-trans-11-octadecenoic acid (KetoC), was investigated for its anti-inflammatory properties on RAW 264.7 macrophage cells stimulated with lipopolysaccharide. nih.gov The study employed several key biochemical assays:
Cell Viability Assays: To ensure the compound was not toxic to the cells at the tested concentrations. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The results showed that KetoC significantly reduced the production of these cytokines. nih.gov
Western Blotting: To investigate the intracellular mechanism. This technique showed that KetoC suppressed inflammation by downregulating the nuclear translocation of the NF-κB p65 protein, a key transcription factor in inflammatory responses. nih.gov
These examples demonstrate the use of specific in vitro assays to elucidate the biochemical pathways modulated by trans-unsaturated fatty acids.
In Vivo Animal Model Studies (Non-Human)
In vivo studies using non-human animal models are critical for understanding the physiological effects of trans-2-octenoic acid in a whole, living organism. These studies can reveal complex interactions that are not observable in vitro.
Research Findings: The fruit fly Drosophila sechellia provides a compelling model for studying resistance to octanoic acid, a defense compound found in its host plant, Morinda citrifolia. nih.gov This fruit is lethal to most other fruit fly species. nih.gov Research to identify the genetic basis for this resistance has used RNA interference (RNAi) to knock down the expression of specific genes in the related species, Drosophila melanogaster. nih.gov This approach identified three genes from the Osiris family—Osi6, Osi7, and Osi8—that, when knocked down ubiquitously, led to decreased resistance to octanoic acid. nih.gov Further tissue-specific RNAi experiments showed that the expression of Osi6 and Osi7 in the fat body and salivary glands is particularly important for this trait, suggesting that evolved, tissue-specific gene regulation is key to the fly's adaptation. nih.gov
In mammalian models, a study investigated the effects of a mung bean starch-derived fermented liquid (MBSFL), which was found to contain octanoic acid, on constipation in mice. mdpi.com In this study, constipation was induced in male ICR mice, who were then treated with the fermented liquid. mdpi.com Researchers measured several physiological indicators:
Fecal Parameters: Fecal water content and the time to the first black stool were recorded. mdpi.com
Gastrointestinal Motility: Gastric emptying and small intestinal propulsion rates were calculated. mdpi.com
Serological Indicators: Levels of serum biomarkers such as 5-hydroxytryptamine (5-HT) and nitric oxide (NO) were measured using ELISA. mdpi.com
Histopathology: Intestinal tissue was examined using hematoxylin-eosin (HE) staining to observe structural changes. mdpi.com
The study found that the fermented liquid helped alleviate constipation by modulating the 5-HT pathway and restoring gut microbiota. mdpi.com
Synthetic Biology and Metabolic Engineering for Production and Functional Elucidation
Synthetic biology and metabolic engineering are powerful approaches used to modify microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce valuable chemicals, including trans-2-octenoic acid and other MCFAs. These techniques are also used to elucidate the function of genes and pathways.
Research Findings: The production of octanoic acid in engineered microbes is a well-studied proxy for trans-2-octenoic acid. The primary goal of metabolic engineering is to channel metabolic flux from central carbon metabolism toward the target product. In E. coli, the native fatty acid biosynthesis (FAB) pathway is the primary route for producing fatty acids. acs.org Engineering strategies often involve both the overexpression of key enzymes and the deletion of competing pathways.
One common strategy involves expressing a specialized acyl-ACP thioesterase that terminates fatty acid synthesis at the desired chain length (C8 for octanoic acid). To increase precursor supply, genes involved in competing pathways are often knocked out. For instance, deleting the fadD gene prevents the re-activation of fatty acids into the β-oxidation degradation pathway. acs.org In one study, a combination of interventions, including the overexpression of 3-hydroxy-acyl-ACP dehydratase (fabZ) and the deletion of genes like fadE, fumAC, and ackA, resulted in an E. coli strain that produced up to 1 g/L of free octanoic acid in a fed-batch culture.
In the yeast Saccharomyces cerevisiae, similar strategies are employed to enhance the production of acetyl-CoA-dependent products. nih.gov Pathway analysis and computational models are used to identify genetic targets. nih.gov For example, to produce triacetic acid lactone (TAL), a related polyketide, researchers systematically deleted seventeen different genes involved in energy storage, lipid biosynthesis, and fermentative capacity to screen for their effect on production. nih.gov This systematic approach, combined with optimizing culture conditions, led to a 37-fold increase in the final product titer. nih.gov These engineering principles are directly applicable to enhancing the production of trans-2-octenoic acid.
Interactive Table: Genetic Modifications in E. coli for Octanoic Acid Production
This table summarizes common genetic targets and their roles in engineering E. coli for enhanced production of octanoic acid, the saturated analogue of trans-2-octenoic acid.
| Gene Target | Modification | Rationale | Organism |
|---|---|---|---|
| Thioesterase (e.g., 'TesA, CpFatB1) | Overexpression | Terminates fatty acid synthesis to release free fatty acids of a specific chain length (e.g., C8). | E. coli |
| fabZ | Overexpression | Encodes 3-hydroxy-acyl-ACP dehydratase; its overexpression was found to increase octanoic acid titer. | E. coli |
| fadD | Deletion | Blocks the first step of β-oxidation (degradation) of fatty acids, preventing loss of product. | E. coli |
| fadE | Deletion | Blocks acyl-CoA dehydrogenase, another key enzyme in the β-oxidation pathway. | E. coli |
| aceF, lpdA | Deletion | Blocks the pyruvate (B1213749) dehydrogenase complex to increase the availability of the precursor acetyl-CoA. | E. coli |
| ackA | Deletion | Blocks the acetate formation pathway, redirecting carbon flux towards acetyl-CoA. | E. coli |
| fumAC | Deletion | Blocks the TCA cycle to further increase acetyl-CoA pools for fatty acid synthesis. | E. coli |
Future Directions and Emerging Research Avenues
Unexplored Biological Roles and Mechanisms
While trans-2-octenoic acid is recognized as an animal metabolite and a component of fatty acid biosynthesis, many of its specific biological functions are yet to be discovered. nih.gov Emerging evidence points toward several promising, yet underexplored, research avenues.
Antimicrobial and Insecticidal Activity: Studies have noted its potential antimicrobial properties against various bacteria. smolecule.com More recent research has delved into its toxic effects on the insect model Galleria mellonella. This research found that trans-2-octenoic acid induces death in the insect's immunocompetent cells (hemocytes) and significantly alters the free fatty acid profile of the cuticle. researchgate.netnih.gov The application of the acid led to the activation of caspases and an increase in reactive oxygen/nitrogen species, suggesting cell death via apoptosis. researchgate.netresearchgate.net Further investigation is warranted to understand the precise molecular targets and mechanisms of this insecticidal action, which could pave the way for its development as a targeted and environmentally safer insecticide. researchgate.netresearchgate.net
Plant-Compound Interactions: It has been suggested that trans-2-octenoic acid may play a role in the defense mechanisms of certain plants. smolecule.com However, the specific pathways it might trigger or its function as a signaling molecule in response to biotic or abiotic stress are areas that require dedicated research for elucidation. smolecule.com
Metabolism in Diverse Organisms: The metabolism of trans-2-octenoic acid has been observed in the fungus Mucor sp. A-73, which converts it into metabolites such as 1,3-octanediol (B1215191) and mono-n-octyl phosphate (B84403) through reduction and phosphorylation pathways. tandfonline.com Exploring its metabolic fate in a wider range of microorganisms, including gut commensals and pathogens, could reveal novel biochemical transformations and biological effects.
Integration into Broader Biological Networks
Understanding how trans-2-octenoic acid functions within the complex web of biological networks is crucial for a complete picture of its significance. Current research provides intriguing links to major metabolic and signaling systems.
Gut-Liver Axis Signaling: One of the most significant emerging roles for trans-2-octenoic acid is as a signaling molecule in the gut-liver axis. nih.govmdpi.com An integrated metabolomic and transcriptomic analysis in a chicken model identified trans-2-octenoic acid as one of ten potential signaling molecules that are consistently elevated in both the cecum and liver following a high-fat diet. nih.govmdpi.com Its increased abundance was correlated with the upregulation of key genes involved in lipogenesis in the liver. nih.govmdpi.com This suggests that trans-2-octenoic acid, possibly produced or modulated by gut microbiota, can be transported to the liver to influence lipid metabolism on a systemic level. nih.govmdpi.com
Table 1: Hepatic Genes Influenced by trans-2-Octenoic Acid in Gut-Liver Crosstalk An integrated analysis showed that elevated levels of trans-2-octenoic acid and other metabolites were correlated with changes in the expression of the following liver genes involved in lipid metabolism. nih.govmdpi.com
| Gene | Gene Name | Correlated Expression Change | Potential Function in Lipid Metabolism |
|---|---|---|---|
| ACSS2 | Acyl-CoA Synthetase Short-Chain Family Member 2 | Upregulation | Produces acetyl-CoA for lipogenesis. nih.gov |
| PCSK9 | Proprotein Convertase Subtilisin/Kexin Type 9 | Upregulation | Involved in lipid metabolism regulation. nih.gov |
| CYP2C18 | Cytochrome P450 Family 2 Subfamily C Member 18 | Upregulation | Potential role in hepatic lipogenesis. nih.gov |
| CDS1 | CDP-Diacylglycerol Synthase 1 | Downregulation | Involved in phospholipid synthesis. mdpi.com |
| MOGAT1 | Monoacylglycerol O-Acyltransferase 1 | Downregulation | Catalyzes the synthesis of diacylglycerol. mdpi.com |
| PLIN1 | Perilipin 1 | Downregulation | Coats lipid droplets. mdpi.com |
Microbial Fatty Acid Processing: In the enteric bacterium Enterococcus faecalis, trans-2-octenoic acid can be activated and converted to acyl-ACP thioesters. wiley.com This demonstrates its ability to enter and be processed by bacterial fatty acid synthesis pathways, potentially being elongated and incorporated into the bacterial cell membrane. wiley.com This integration into microbial lipid metabolism highlights its role as a potential substrate for gut bacteria, influencing the composition of their membranes and the metabolites they release.
Innovative Methodological Development
Advancements in research methodologies are essential for unlocking the secrets of trans-2-octenoic acid. Recent studies showcase several innovative approaches that could be expanded upon in future work.
Multi-Omics Approaches: The use of integrated metabolomics and transcriptomics has been pivotal in identifying trans-2-octenoic acid as a potential signaling molecule between the gut and the liver. nih.govmdpi.com This systems biology approach allows researchers to move beyond studying the compound in isolation and instead map its influence on global gene expression and metabolic profiles, providing a more holistic understanding of its function.
Biotechnological Production: Metabolic engineering and synthetic biology have opened new avenues for producing trans-2-octenoic acid and related chemicals. The development of a reverse β-oxidation (rBOX) pathway in E. coli has enabled the microbial production of unsaturated carboxylic acids, including trans-2-octenoic acid, for the first time. oup.com This circumvents the carbon loss associated with other biosynthetic pathways and provides a modular framework for optimizing production. oup.com Further engineering of enzymes within this pathway, such as the trans-enoyl-CoA reductase (TER), can improve titers and product specificity. oup.com
Novel Delivery Systems: In materials science and pharmacology, trans-2-octenoic acid is being used to create novel materials. It has been used as the anionic component to synthesize a choline-based ionic liquid (choline trans-2-octenoate or CA2OE). researchgate.netresearchgate.net This innovative formulation has been investigated for its potential to enhance the transdermal transport of drugs across the skin, with the water content of the formulation playing a critical role in its efficacy. researchgate.net
Advanced Enzymatic Conversion: The use of unspecific peroxygenases (UPOs) represents an innovative biocatalytic method for the conversion of trans-2-octenoic acid. mdpi.com These enzymes can hydroxylate the fatty acid at various positions, creating new, functionalized molecules that may have unique properties and applications. mdpi.com
Addressing Research Gaps for Comprehensive Understanding
To achieve a comprehensive understanding of trans-2-octenoic acid, several key knowledge gaps must be addressed. Future research should be strategically directed to fill these voids.
Table 2: Identified Research Gaps and Future Directions for trans-2-Octenoic Acid
| Research Area | Identified Gap | Proposed Future Research |
|---|---|---|
| Mechanism of Action | The precise molecular targets and pathways for its antimicrobial and insecticidal effects are not fully characterized. researchgate.netsmolecule.com | Conduct molecular docking studies, identify protein binding partners, and perform detailed analyses of induced signaling cascades (e.g., apoptosis pathways) in target organisms. researchgate.netresearchgate.net |
| Gut-Liver Signaling | While correlated with changes in liver gene expression, the direct causal link and the specific receptors or transporters involved remain unknown. nih.govmdpi.com | Utilize labeled trans-2-octenoic acid to trace its uptake and distribution; investigate its interaction with nuclear receptors and other transcription factors known to regulate lipid metabolism. |
| Biosynthesis & Regulation | The regulation of its endogenous production in humans and other animals is not well understood. hmdb.ca | Investigate the specific enzymes and regulatory factors controlling its synthesis, particularly in response to dietary changes and metabolic state. |
| Comparative Biology | The functional differences between trans and cis isomers of 2-octenoic acid are often not distinguished in biological studies. hmdb.ca | Perform parallel studies on different isomers to determine how the double bond configuration affects biological activity, receptor binding, and metabolic fate. |
| Biotechnological Optimization | Microbial production yields via pathways like rBOX are still relatively low for industrial-scale applications. oup.com | Employ protein engineering to improve the efficiency and substrate specificity of key enzymes and use systems biology approaches to optimize host strains for higher productivity. oup.comnih.gov |
By focusing on these emerging avenues and systematically addressing current research gaps, the scientific community can fully elucidate the biological importance and unlock the technological potential of trans-2-octenoic acid.
Q & A
Q. What are the standard methods for synthesizing and isolating trans-2-Octenoic acid in high purity for experimental use?
Methodological Answer:
- Synthesis : Trans-2-Octenoic acid can be synthesized via isomerization of cis-isomers or catalytic oxidation of trans-2-octenol. Ensure reaction conditions (e.g., temperature, catalysts like palladium) are optimized to minimize side products.
- Isolation : Use fractional distillation followed by recrystallization or preparative HPLC. Confirm purity via GC-MS (retention time comparison) and NMR (distinct peaks for trans-configuration at δ 5.3–5.5 ppm for the α,β-unsaturated proton) .
- Key Data : Molecular formula (C₈H₁₄O₂), CAS 1871-67-6, and characteristic IR absorption at ~1700 cm⁻¹ (carboxylic acid C=O stretch) .
Q. How can researchers differentiate trans-2-Octenoic acid from its structural isomers using analytical techniques?
Methodological Answer:
- Mass Spectrometry (MS) : Trans-2-Octenoic acid exhibits distinct fragmentation patterns. For example, in negative-ion mode, the (M-H)⁻ ion (m/z 141) fragments to m/z 97 (loss of CO₂) and m/z 83 (C₅H₇O⁻), differing from cis-isomers due to double-bond positioning .
- NMR : Trans-configuration is confirmed by coupling constants (J = 15–16 Hz for vicinal protons in α,β-unsaturated systems) vs. cis-isomers (J = 10–12 Hz) .
- Table 1 : Key spectral identifiers for trans-2-Octenoic acid vs. cis-3-Octenoic acid.
| Property | trans-2-Octenoic Acid | cis-3-Octenoic Acid |
|---|---|---|
| ¹H NMR (δ, ppm) | 5.35 (dt, J = 15.5 Hz) | 5.28 (dt, J = 10.8 Hz) |
| MS Fragments (m/z) | 97, 83 | 95, 81 |
Q. What is the biological significance of trans-2-Octenoic acid in metabolic studies?
Methodological Answer:
- Metabolism : Trans-2-Octenoic acid is a β-oxidation substrate. Design in vitro assays using mitochondrial fractions to track degradation products (e.g., acetyl-CoA via LC-MS). Compare with cis-isomers to assess enzyme specificity .
- Biological Activity : Test antimicrobial properties via disk diffusion assays. Use concentrations ranging from 0.1–5 mM and include controls (e.g., oleic acid) to validate specificity .
Advanced Research Questions
Q. How can conflicting data on trans-2-Octenoic acid’s metabolic pathways be resolved?
Methodological Answer:
- Replication : Repeat studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables. Use isotopically labeled trans-2-Octenoic acid (e.g., ¹³C-labeled) to trace metabolic intermediates via LC-MS/MS .
- Meta-Analysis : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify trends. Apply statistical models (e.g., random-effects meta-analysis) to account for heterogeneity .
Q. What experimental parameters optimize the detection of trans-2-Octenoic acid in complex biological matrices?
Methodological Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges. Adjust elution solvents (e.g., acetonitrile:water, 70:30) to recover >90% of the analyte .
- LC-MS/MS : Optimize ionization (ESI⁻ mode) and collision energy (e.g., 20 eV) to enhance sensitivity. Use MRM transitions like m/z 141 → 97 for quantification .
Q. How can computational modeling predict the reactivity of trans-2-Octenoic acid in enzymatic systems?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with β-oxidation enzymes (e.g., acyl-CoA dehydrogenase). Compare binding energies with cis-isomers to explain substrate specificity .
- MD Simulations : Simulate lipid bilayer interactions to assess membrane permeability. Parameters include force fields (CHARMM36) and 100-ns trajectories .
Q. What strategies address contradictions in reported bioactivity data for trans-2-Octenoic acid?
Methodological Answer:
- Dose-Response Analysis : Test a wide concentration range (nM to mM) to identify non-linear effects. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatments .
- Study Design : Include blinding and randomization to reduce bias. Validate findings with orthogonal assays (e.g., fluorescence-based viability assays vs. colony counting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
